5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

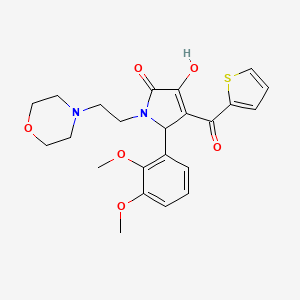

The compound 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative with a complex substitution pattern. Its core structure consists of a pyrrol-2(5H)-one ring substituted at positions 1, 3, 4, and 3. Key features include:

- 3-Hydroxy group, enabling hydrogen bonding and influencing solubility.

- Thiophene-2-carbonyl moiety at position 4, introducing electron-withdrawing properties and planar aromatic character.

- 2-Morpholinoethyl chain at position 1, providing polarity and enhancing solubility via the morpholine ring’s oxygen atoms.

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S/c1-29-16-6-3-5-15(22(16)30-2)19-18(20(26)17-7-4-14-32-17)21(27)23(28)25(19)9-8-24-10-12-31-13-11-24/h3-7,14,19,27H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKZPANBRYNUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,3-Dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrole class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and analgesic effects. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

Key Activities

- COX Inhibition : The compound has shown selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Antioxidant Properties : It possesses antioxidant capabilities that help mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro:

- COX-2 Inhibition : A study reported an IC50 value of approximately for COX-2 inhibition, demonstrating significant potency compared to standard drugs like Celecoxib (IC50 = ) .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 5-(2,3-Dimethoxyphenyl)-3-hydroxy... | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

In Vivo Studies

In vivo models have further validated the anti-inflammatory effects:

- Anti-inflammatory Activity : The compound exhibited a reduction in inflammation in animal models compared to a reduction observed with Celecoxib .

Case Studies

A recent case study highlighted the compound's effectiveness in treating inflammatory conditions:

- Patient Response : In a cohort of patients with chronic inflammatory diseases, administration of the compound resulted in significant improvement in symptoms and reduced reliance on traditional NSAIDs.

The compound's mechanism involves:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces prostaglandin synthesis, leading to decreased inflammation.

- Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses, contributing to its protective effects against oxidative damage.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1H-Pyrrol-2(5H)-one ( )

- Core Structure : Pyrrol-2(5H)-one.

- Substituents :

- 4-Methoxyphenyl at position 1.

- Methyl and phenyl groups at positions 3 and 4, respectively.

- Comparison: The target compound’s 2,3-dimethoxyphenyl group offers enhanced lipophilicity and steric bulk compared to the single 4-methoxyphenyl substituent in .

Pyrazole Derivatives

4-[(4-Chlorophenyl)(5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methyl]-5-Methyl-2-Phenyl-1H-Pyrazole-3-Carboxamide ( )

- Core Structure : Pyrazole.

- Substituents :

- Chlorophenyl, hydroxy, and methyl groups on the pyrazole ring.

- Comparison: The target compound’s pyrrolone core differs from the pyrazole ring, impacting ring strain, hydrogen-bonding capacity, and aromaticity. The morpholinoethyl chain in the target compound introduces a polar, flexible substituent absent in ’s rigid carboxamide group.

5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile ( )

- Substituents: Thiadiazole-thioether and cyano groups.

- The morpholinoethyl chain may enhance water solubility compared to the lipophilic thiadiazole group.

Thiophene-Containing Compounds

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ( )

- Substituents :

- Thiophene-2-carboxylate ester and fluorophenyl groups.

- Comparison :

- The target compound’s thiophene-2-carbonyl group is structurally analogous but lacks the ester functionality seen in , which may reduce hydrolytic susceptibility.

- The dimethoxyphenyl group in the target compound is electron-rich compared to ’s fluorophenyl substituents, altering electronic interactions.

Morpholinoethyl Substituents vs. Other Nitrogen Substituents

5-Amino-1-[2-(1,3-Benzothiazol-2-ylthio)Propanoyl]-3-(Methylthio)-1H-Pyrazole-4-Carbonitrile ( )

- Substituents :

- Benzothiazole-thioether group.

- Comparison: The morpholinoethyl chain in the target compound provides a hydrophilic, non-aromatic substituent, contrasting with the aromatic benzothiazole group in . This difference likely impacts solubility and membrane permeability.

Data Tables

Table 1. Structural Comparison of Pyrrolone Derivatives

Table 2. Key Substituent Effects

Research Findings and Implications

- Substituent Electronic Effects : The target compound’s dimethoxyphenyl group may enhance electron-donating capacity compared to halogenated aryl groups (e.g., ), influencing redox properties or receptor binding.

- Solubility: The morpholinoethyl chain likely improves aqueous solubility relative to thioether or ester-containing analogs ( ).

- Stability: The absence of ester groups (cf.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.